molecular formula C16H19N3O5 B2633983 2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2190365-33-2

2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2633983
CAS No.: 2190365-33-2
M. Wt: 333.344
InChI Key: ZUTMMHITCDGUBB-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with three methoxy groups and a pyrimidinyl ethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-22-12-6-5-11(13(23-2)14(12)24-3)15(20)17-8-10-19-9-4-7-18-16(19)21/h4-7,9H,8,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTMMHITCDGUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCCN2C=CC=NC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the

Biological Activity

2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities. This aromatic amide features a benzene ring with three methoxy groups and is linked to a 2-oxopyrimidine moiety through an ethyl chain. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N2O4\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit key proteins involved in cancer cell proliferation, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). In vitro studies reported IC50 values indicating potent cytotoxic effects against various cancer cell lines.

The mechanism of action for this compound may involve:

  • Inhibition of angiogenesis : By targeting VEGFR-2, it may disrupt the formation of new blood vessels necessary for tumor growth.
  • Microtubule disruption : Similar compounds have been observed to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in MCF-7 cells
AngiogenesisVEGFR-2 inhibition with IC50 ~ 65 nM
Microtubule DisruptionInduction of G2/M phase arrest

Detailed Case Studies

  • VEGFR-2 Inhibition Study
    • A study on a related pyrimidine derivative demonstrated significant inhibition of VEGFR-2 with an IC50 value of 65 nM. This compound also showed selective cytotoxicity against HepG2 and MCF-7 cancer cells, with IC50 values of 21 μM and 26 μM respectively, indicating its potential as a lead compound for further development in cancer therapy .
  • Microtubule Dynamics
    • Another investigation into the structural analogs revealed that they could acylate specific amino acids in β-tubulin, leading to microtubule depolymerization. This effect was linked to the induction of anoikis in tumor cells, emphasizing the importance of structural modifications in enhancing biological activity .

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